N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide
Description
N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a bromine atom, an oxolane ring, and a triazole ring
Properties
IUPAC Name |
N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5O2/c1-19-11(7-16-18-19)13(20)17-10-2-3-21-12(10)8-4-9(14)6-15-5-8/h4-7,10,12H,2-3H2,1H3,(H,17,20)/t10-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJMBXWLYLERQL-CMPLNLGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(=O)NC2CCOC2C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CN=N1)C(=O)N[C@H]2CCO[C@@H]2C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide typically involves multiple steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Bromination of the pyridine ring:
Coupling reactions: The oxolane and bromopyridine intermediates are then coupled with a triazole derivative using a palladium-catalyzed cross-coupling reaction.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the bromine substituent, potentially leading to dehalogenation or hydrogenation products.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine and triazole moieties may play a role in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(2R,3S)-2-(5-chloropyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide
- N-[(2R,3S)-2-(5-fluoropyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide
- N-[(2R,3S)-2-(5-iodopyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide
Uniqueness
The presence of the bromine atom in N-[(2R,3S)-2-(5-bromopyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This distinguishes it from similar compounds with different halogen substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
